molecular formula C11H9NO2S B14175449 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde CAS No. 918107-75-2

4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde

Cat. No.: B14175449
CAS No.: 918107-75-2
M. Wt: 219.26 g/mol
InChI Key: NJVUTPASHWGLSA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde typically involves the reaction of appropriate thiazole derivatives with benzaldehyde under specific conditions. One common method involves the use of thiosemicarbazide and α-bromoacetyl derivatives, followed by cyclization to form the thiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials, such as dyes, pigments, and sensors

Mechanism of Action

The mechanism of action of 4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of biological processes. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell pathways, inducing apoptosis .

Comparison with Similar Compounds

4-[(3-Oxo-1,2-thiazol-2(3H)-yl)methyl]benzaldehyde can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

    Tiazofurin: An anticancer drug with a thiazole ring

These compounds share the thiazole ring but differ in their substituents and biological activities, highlighting the versatility and importance of the thiazole scaffold in medicinal chemistry.

Properties

CAS No.

918107-75-2

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

4-[(3-oxo-1,2-thiazol-2-yl)methyl]benzaldehyde

InChI

InChI=1S/C11H9NO2S/c13-8-10-3-1-9(2-4-10)7-12-11(14)5-6-15-12/h1-6,8H,7H2

InChI Key

NJVUTPASHWGLSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CS2)C=O

Origin of Product

United States

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